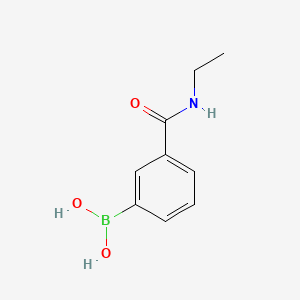

3-(N-Ethylaminocarbonyl)phenylboronic acid

Description

Properties

IUPAC Name |

[3-(ethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO3/c1-2-11-9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMRKCBSJZVRRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394111 | |

| Record name | 3-(N-Ethylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-21-4 | |

| Record name | 3-(N-Ethylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(N-Ethylaminocarbonyl)phenylboronic acid

Foreword: The Strategic Value of Substituted Phenylboronic Acids

In the landscape of modern medicinal chemistry and organic synthesis, phenylboronic acids are indispensable reagents. Their remarkable stability, low toxicity, and versatile reactivity make them cornerstone building blocks, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction provides a powerful and robust method for the formation of carbon-carbon bonds, enabling the construction of complex biaryl structures that form the backbone of numerous pharmaceuticals.[1][3]

While phenylboronic acid itself is a foundational tool, the true power for drug discovery lies in its substituted derivatives. The strategic placement of functional groups on the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, influencing its solubility, metabolic stability, and, most critically, its binding affinity and selectivity for biological targets.[4][5][6]

This guide focuses on a particularly valuable derivative: 3-(N-Ethylaminocarbonyl)phenylboronic acid . The presence of the N-ethylamide group at the meta-position introduces a potent hydrogen bond donor and acceptor, a feature frequently exploited to achieve specific interactions within the active sites of enzymes like kinases and proteases.[7][8] This document provides a comprehensive overview of a robust synthetic route, detailed characterization protocols, and the rationale behind the experimental choices, designed to empower researchers in their synthetic and drug development endeavors.

Part 1: Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most efficiently approached via a two-step process starting from a commercially available precursor, 3-carboxyphenylboronic acid. This route leverages a classic amide bond formation, a reliable and well-understood transformation in organic chemistry.

Rationale for the Synthetic Strategy

The chosen pathway involves the activation of a carboxylic acid followed by nucleophilic acyl substitution with ethylamine.

-

Starting Material Selection : 3-Carboxyphenylboronic acid is an ideal starting point as it already possesses the required boronic acid and a precursor carboxyl group at the correct meta-position. This avoids complex and potentially low-yielding C-H activation or lithiation/boronation steps on a pre-formed amide.[5]

-

Carboxylic Acid Activation : The carboxylic acid is a relatively poor electrophile. To facilitate the reaction with a weak nucleophile like ethylamine, it must be converted into a more reactive derivative. The formation of an acyl chloride using thionyl chloride (SOCl₂) is a cost-effective and high-yielding method. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies reaction workup.

-

Amide Formation : The resulting highly electrophilic acyl chloride readily reacts with ethylamine to form the stable amide bond. The reaction is typically run with an excess of the amine or in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below, from the starting material to the final product.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

3-Carboxyphenylboronic acid

-

Thionyl chloride (SOCl₂)

-

Ethylamine (2.0 M solution in THF)

-

Triethylamine (Et₃N)

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of 3-(Chlorocarbonyl)phenylboronic acid (Intermediate)

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-carboxyphenylboronic acid (5.0 g, 30.1 mmol).

-

Add anhydrous toluene (40 mL) to suspend the solid.

-

Carefully add thionyl chloride (4.4 mL, 60.2 mmol, 2.0 eq.) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 80°C and stir for 3 hours. The reaction can be monitored by the cessation of gas (SO₂/HCl) evolution.

-

After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure (in a well-ventilated fume hood) to yield the crude acyl chloride as a solid. This intermediate is moisture-sensitive and should be used immediately in the next step without further purification.

Causality Insight: The use of anhydrous solvent is critical to prevent the hydrolysis of both the thionyl chloride reagent and the highly reactive acyl chloride intermediate back to the starting carboxylic acid. Heating accelerates the reaction to completion.

Step 2: Synthesis of this compound

-

Dissolve the crude 3-(chlorocarbonyl)phenylboronic acid from the previous step in anhydrous THF (50 mL) in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, prepare a solution of ethylamine (2.0 M in THF, 18 mL, 36.1 mmol, 1.2 eq.) and triethylamine (5.0 mL, 36.1 mmol, 1.2 eq.).

-

Add the ethylamine/triethylamine solution dropwise to the stirred acyl chloride solution at 0°C over 20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

-

Quench the reaction by slowly adding 1 M HCl (20 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers sequentially with 1 M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Causality Insight: The reaction is performed at 0°C to control the initial exothermic reaction between the acyl chloride and the amine. Triethylamine acts as a scavenger for the HCl produced, preventing the protonation of the ethylamine nucleophile and driving the reaction to completion.

Purification and Handling

The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield a white to off-white crystalline solid.

Protocol for Recrystallization:

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator to complete crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Handling and Storage: Phenylboronic acids are generally stable but can undergo dehydration to form their trimeric anhydrides, known as boroxines.[9][10] While this process is often reversible in the presence of water, it can complicate characterization and reactivity. Store the purified product in a tightly sealed container in a cool, dry place, preferably in a desiccator, to minimize exposure to moisture.[11]

Part 2: Physicochemical Characterization

Confirming the identity and purity of the synthesized this compound is a self-validating step of the protocol. A combination of spectroscopic and physical methods should be employed.

Expected Analytical Data

The following table summarizes the expected data from key analytical techniques.

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | Aromatic (4H, m), -CH₂- (2H, q), -CH₃ (3H, t), B(OH)₂ (2H, br s), -NH- (1H, br t) |

| ¹³C NMR | Number of Signals | 8 distinct signals expected. |

| ¹¹B NMR | Chemical Shift (δ) | ~25-30 ppm (characteristic of sp² boron in Ar-B(OH)₂) |

| LC-MS (ESI+) | m/z | Expected [M+H]⁺: 194.10 |

| Melting Point | Range | Expected near 220°C (by analogy to similar compounds)[7] |

| Appearance | Physical Form | White to off-white crystalline solid. |

Characterization Protocols and Data Interpretation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve ~10-15 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as it can resolve the B(OH)₂ and amide N-H protons, which might otherwise exchange in methanol.

-

¹H NMR Interpretation:

-

Aromatic Region (δ 7.4-8.2 ppm): Expect a complex multiplet integrating to 4 protons, characteristic of a 1,3-disubstituted benzene ring.

-

Ethyl Group (δ ~3.3 ppm, q, 2H; δ ~1.1 ppm, t, 3H): A quartet for the methylene (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.

-

Amide Proton (δ ~8.5 ppm): A broad triplet for the N-H proton, coupled to the adjacent methylene group. Its chemical shift can be concentration-dependent.

-

Boronic Acid Protons: A very broad singlet, often exchangeable with D₂O. Its chemical shift is highly variable.

-

-

¹¹B NMR Interpretation: This is a crucial experiment. The presence of a single, relatively sharp peak between 25 and 30 ppm confirms the presence of the trigonal planar boronic acid moiety.[12][13] A signal around 5-10 ppm would suggest the formation of a tetrahedral boronate species, possibly through interaction with the solvent or impurities.

B. Mass Spectrometry (MS)

-

Protocol: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

Interpretation: The primary ion expected is the protonated molecule [M+H]⁺ at m/z 194.10 (for C₉H₁₃BNO₃). Under ESI conditions, boronic acids can sometimes form adducts with the solvent or dehydrate.[14][15] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

C. Melting Point (MP)

-

Protocol: Place a small amount of the dry, crystalline sample into a capillary tube. Determine the melting point range using a calibrated melting point apparatus.

-

Interpretation: A sharp melting point range (e.g., within 1-2°C) is indicative of high purity. Broad ranges often suggest the presence of impurities or residual solvent.

Part 3: Applications in Research and Drug Development

The utility of this compound extends from a simple building block to a key component in the synthesis of complex, high-value molecules for pharmaceutical research.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[16][17] It enables the direct installation of the 3-(N-ethylcarbamoyl)phenyl motif onto a variety of scaffolds, typically aryl or heteroaryl halides and triflates.

Caption: Role of the title compound in synthesizing drug candidates via Suzuki coupling.

This reaction is fundamental to drug discovery programs for several reasons:

-

Functional Group Tolerance: The reaction conditions are mild and tolerate a wide array of functional groups, allowing for its use late in a synthetic sequence.[2]

-

Structural Diversity: It provides access to a vast chemical space of biaryl and heteroaryl compounds, which are privileged structures in medicinal chemistry.

-

Predictable Reactivity: The mechanism is well-understood, making it a reliable and scalable reaction for producing pharmaceutical intermediates.[17]

Role in Drug Design

The 3-(N-ethylcarbamoyl)phenyl moiety itself imparts desirable features to a potential drug molecule:

-

Hydrogen Bonding: The amide N-H (donor) and carbonyl oxygen (acceptor) can form critical hydrogen bonds with amino acid residues in a protein's active site, enhancing binding affinity and selectivity.

-

Modulation of Physicochemical Properties: The group can improve aqueous solubility and metabolic stability compared to a simple, unsubstituted phenyl ring.

-

Vectorial Orientation: The meta-substitution pattern provides a specific angular geometry for presenting the amide group into a binding pocket, which is a key consideration in rational drug design.

This building block is therefore highly valuable for synthesizing libraries of compounds for screening against therapeutic targets such as kinases, proteases, and GPCRs, where specific recognition and binding are paramount.[6][8]

References

- 1. nbinno.com [nbinno.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry [mdpi.com]

- 7. 3-Aminocarbonylphenylboronic acid 351422-73-6 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 11. hpc-standards.com [hpc-standards.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to 3-(N-Ethylaminocarbonyl)phenylboronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Ethylaminocarbonyl)phenylboronic acid, a member of the versatile class of organoboron compounds, is a key building block in modern organic synthesis. Its utility, particularly in the realm of medicinal chemistry and drug discovery, is primarily attributed to its role as a nucleophilic coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone for the construction of carbon-carbon bonds, enabling the synthesis of complex biaryl and heterocyclic structures that are prevalent in many pharmaceutical agents.[1][2] The presence of the N-ethylaminocarbonyl group at the meta position of the phenyl ring modulates the electronic properties and solubility of the molecule, offering unique advantages in synthetic design and influencing the pharmacokinetic profile of the resulting compounds.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its practical use in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and purification. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer its properties based on data from closely related analogs and general characteristics of substituted phenylboronic acids.

| Property | Value / Description | Source/Analogy |

| Chemical Formula | C₉H₁₂BNO₃ | [3] |

| Molecular Weight | 193.01 g/mol | [3] |

| CAS Number | 850567-21-4 | [3] |

| Appearance | Expected to be a white to off-white crystalline solid. | General property of phenylboronic acids.[4] |

| Melting Point | Estimated to be in the range of 70-80 °C. | Based on the melting point of the closely related 3-(Ethyl(methyl)carbamoyl)phenylboronic acid (73-76 °C).[5] |

| Solubility | Generally soluble in polar organic solvents such as methanol, ethanol, acetone, and THF.[4][6] Limited solubility in nonpolar solvents like hexanes.[4] Water solubility is expected to be low but may be enhanced by the amide functionality compared to unsubstituted phenylboronic acid.[6] | Inferred from general solubility of phenylboronic acids.[4][6] |

| pKa | Estimated to be in the range of 8.5 - 9.0. | The electron-withdrawing nature of the amide group is expected to slightly lower the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.83).[4][7][8] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available substituted bromobenzene. A plausible synthetic route is outlined below, drawing parallels from the synthesis of similar amide-functionalized phenylboronic acids.[9]

Synthetic Workflow Diagram

References

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 850567-21-4: [3-(ethylcarbamoyl)phenyl]boronic acid [cymitquimica.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. 3-(ETHYL(METHYL)CARBAMOYL)PHENYLBORONIC ACID CAS#: 871333-07-2 [m.chemicalbook.com]

- 6. d-nb.info [d-nb.info]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(N-Ethylaminocarbonyl)phenylboronic acid (CAS 850567-21-4)

Executive Summary & Significance

3-(N-Ethylaminocarbonyl)phenylboronic acid, registered under CAS number 850567-21-4, is a specialized boronic acid derivative of significant interest to the fields of medicinal chemistry and materials science. Boronic acids are a class of organoboron compounds distinguished by their stability, low toxicity, and remarkable versatility in organic synthesis.[1][2] Their prominence surged with the advent of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1]

This particular molecule incorporates a phenylboronic acid moiety, the cornerstone for Suzuki coupling, with an N-ethylaminocarbonyl (ethyl amide) group at the meta-position. This functional group imparts specific steric and electronic properties, influencing the molecule's reactivity and its interaction with biological targets. The amide group can act as a hydrogen bond donor and acceptor, a feature crucial for molecular recognition in drug-target binding.[3] Consequently, this compound serves as a valuable building block for constructing complex molecules, particularly in the discovery of novel therapeutics and advanced organic materials.[1] This guide provides a comprehensive technical overview, from its fundamental properties to practical, field-proven protocols for its application.

Physicochemical & Structural Characteristics

This compound is typically a white to off-white solid. Its structural and physical properties are summarized below. The boronic acid functional group is a mild Lewis acid and is known to exist in equilibrium with its trimeric anhydride form, the corresponding boroxine, especially in the solid state or upon heating.[2]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 850567-21-4 | [4] |

| Molecular Formula | C₉H₁₂BNO₃ | [5] |

| Molecular Weight | 193.01 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 106-116 °C | [6] |

| pKa (Predicted) | 7.95 ± 0.10 | [6] |

| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [6] |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol). Poorly soluble in nonpolar solvents like hexanes. Solubility in water is generally low for substituted phenylboronic acids. | [2][7] |

Synthesis Pathway & Experimental Protocol

While multiple routes to arylboronic acids exist, a highly reliable and common strategy for preparing N-substituted 3-boronobenzamides involves the coupling of a carboxylic acid with an amine. In this case, the most logical pathway is the amide coupling between 3-carboxyphenylboronic acid and ethylamine using a standard peptide coupling agent.

Proposed Synthesis Workflow

The workflow begins with commercially available starting materials and employs standard laboratory techniques to yield the final product, which is then purified.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on standard amide coupling methodologies.[5][8] Researchers should adapt it based on laboratory conditions and scale.

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-carboxyphenylboronic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Causality Insight: DMF is an excellent polar aprotic solvent for dissolving the reactants. HOBt is added to suppress side reactions and racemization, improving the efficiency of the coupling agent.

-

-

Amine Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture, followed by ethylamine hydrochloride (1.2 eq). Stir for 10-15 minutes.

-

Causality Insight: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and facilitate the reaction.

-

-

Initiation of Coupling: Cool the flask to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.

-

Causality Insight: EDC is a water-soluble carbodiimide that activates the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. The reaction is cooled to control the exothermic reaction and minimize side product formation.

-

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a mild acidic solution (e.g., 1N HCl), water, and brine.

-

Trustworthiness & Validation: This washing sequence serves to remove unreacted starting materials, the coupling agent byproducts (which are water-soluble), and the base. Each wash validates the removal of specific impurities.

-

-

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to yield the pure this compound.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application for this reagent is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl or aryl-heteroaryl structures.[1][3] This reaction is a cornerstone of modern synthetic chemistry due to its high functional group tolerance and mild reaction conditions.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[9]

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[3][9]

-

Reductive Elimination: The two organic partners (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Protocol: A Model Suzuki Coupling Reaction

This protocol describes a general procedure for coupling this compound with a representative aryl bromide.

-

Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound (1.2 eq), the aryl bromide (1.0 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Expertise & Experience: This step is critical. The Pd(0) catalyst is oxygen-sensitive, and failure to establish an inert atmosphere is a common cause of reaction failure.

-

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq) and a degassed solvent mixture (e.g., Dioxane/Water 4:1).

-

Causality Insight: A biphasic solvent system is often used. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species. Degassing the solvents (e.g., by sparging with argon) removes dissolved oxygen.

-

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Self-Validation: Comparing the final product's spectroscopic data (¹H NMR, ¹³C NMR, MS) with expected values provides definitive validation of a successful coupling.

-

Applications in Drug Discovery & Materials Science

The 3-(N-ethylaminocarbonyl)phenyl moiety is a valuable pharmacophore in modern drug design. Boronic acids themselves, most notably Bortezomib, have been successfully developed as therapeutic agents.[1][3] More commonly, compounds like CAS 850567-21-4 serve as key intermediates.

-

Scaffold for Inhibitors: The amide group provides a hydrogen-bonding motif that can interact with amino acid residues in the active site of enzymes. This makes it a useful building block for designing inhibitors for targets like kinases, proteases, and histone deacetylases (HDACs).[5]

-

Modulation of Physicochemical Properties: The introduction of this fragment into a larger molecule can improve properties such as solubility and cell permeability, which are critical for oral bioavailability.[3]

-

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it is suitable for use in FBDD campaigns to identify initial "hits" that bind to protein targets.

-

Organic Electronics: Biaryl structures synthesized using this building block can be incorporated into organic light-emitting diodes (OLEDs) or other functional materials, where the amide group can influence intermolecular packing and electronic properties.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the reagent.

Table 2: GHS Hazard and Precautionary Information

| Category | Information | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | [6] |

| Signal Word | Warning | [6] |

| Hazard Statements | May cause skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [10] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11] |

Handling and Personal Protective Equipment (PPE)

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[12]

-

Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[12]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]

-

Boronic acids can be sensitive to moisture and air over prolonged periods. Storage under an inert atmosphere (e.g., in a desiccator with desiccant or in a glovebox) is recommended to prevent degradation (protodeboronation).[12]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 850567-21-4 | CAS DataBase [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. CAS 850567-21-4: [3-(ethylcarbamoyl)phenyl]boronic acid [cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to 3-(N-Ethylaminocarbonyl)phenylboronic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(N-Ethylaminocarbonyl)phenylboronic acid is a versatile organic compound that holds significant promise in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed synthetic protocols. Furthermore, it delves into the compound's reactivity, with a particular focus on its application in Suzuki-Miyaura cross-coupling reactions, and explores its potential as a building block in the development of novel therapeutics, particularly as an enzyme inhibitor. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.

Introduction

Phenylboronic acids are a class of organoboron compounds characterized by a phenyl ring bonded to a boronic acid functional group (-B(OH)₂). Their unique chemical properties, including their ability to participate in a wide range of cross-coupling reactions and form reversible covalent bonds with diols, have made them indispensable tools in modern organic synthesis and medicinal chemistry. This compound, a derivative of phenylboronic acid, incorporates an ethylamide functional group at the meta position of the phenyl ring. This substitution modulates the electronic and steric properties of the molecule, influencing its reactivity and potential biological activity. This guide will provide a detailed exploration of this specific and valuable chemical entity.

Molecular Structure and Physicochemical Properties

The structural and key physicochemical properties of this compound are summarized below.

Molecular Formula: C₉H₁₂BNO₃[1]

Chemical Structure:

Figure 1: 2D structure of this compound.

| Property | Value | Source |

| CAS Number | 850567-21-4 | [1] |

| Molecular Weight | 193.01 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | General knowledge |

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process starting from 3-cyanophenylboronic acid. This method involves the hydrolysis of the nitrile group to a carboxylic acid, followed by amidation.

Synthetic Pathway

Figure 2: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 3-Carboxyphenylboronic acid from 3-Cyanophenylboronic acid

This step involves the hydrolysis of the nitrile group to a carboxylic acid. A common method is alkaline hydrolysis.

-

Dissolve 3-cyanophenylboronic acid in an aqueous solution of sodium hydroxide.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-carboxyphenylboronic acid.

Step 2: Synthesis of this compound

This final step involves the amidation of the carboxylic acid with ethylamine. It is often advantageous to first convert the carboxylic acid to a more reactive acyl chloride.

-

Suspend 3-carboxyphenylboronic acid in an inert solvent (e.g., dichloromethane) and add a chlorinating agent such as thionyl chloride or oxalyl chloride.

-

Stir the mixture at room temperature until the conversion to the acyl chloride is complete.

-

In a separate flask, dissolve ethylamine in an inert solvent and cool in an ice bath.

-

Slowly add the solution of the acyl chloride to the ethylamine solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Reactivity and Applications in Drug Development

Suzuki-Miyaura Cross-Coupling Reactions

Like other phenylboronic acids, this compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an organohalide, providing a powerful tool for the synthesis of complex biaryl structures, which are common motifs in many pharmaceutical compounds. The ethylamide group can influence the electronic properties of the phenyl ring and may require optimization of the reaction conditions (e.g., catalyst, base, solvent) for optimal yields.

Figure 3: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Enzyme Inhibition

Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases. The boron atom can form a reversible covalent bond with the hydroxyl group of a serine residue in the active site of the enzyme, mimicking the transition state of substrate hydrolysis. Phenylboronic acid derivatives have been investigated as inhibitors of enzymes such as β-lactamases, which are responsible for antibiotic resistance. The N-ethylaminocarbonyl group of the title compound can potentially form additional hydrogen bonds or other interactions within the enzyme's active site, enhancing its binding affinity and inhibitory potency.

Figure 4: Mechanism of serine protease inhibition by a boronic acid.

Applications in Drug Delivery and Sensing

The boronic acid moiety can form reversible covalent bonds with diols, a functional group present in many biologically important molecules such as sugars and glycoproteins. This property has been exploited in the development of drug delivery systems that release their cargo in response to specific stimuli, such as changes in pH or the presence of glucose. Phenylboronic acid-functionalized materials are also used in the development of sensors for the detection of saccharides. The N-ethylaminocarbonyl group can be used to tune the pKa of the boronic acid, thereby altering its binding affinity for diols at physiological pH.

Conclusion

This compound is a valuable synthetic building block with significant potential in medicinal chemistry and drug development. Its ability to participate in Suzuki-Miyaura cross-coupling reactions and act as an enzyme inhibitor makes it an attractive scaffold for the synthesis of novel therapeutic agents. Further research into the specific biological activities and applications of this compound is warranted and will likely lead to new discoveries in the field of drug design and development.

References

The Phenylboronic Acid Core: A Technical Guide to its Discovery, Synthesis, and Application

Abstract

Substituted phenylboronic acids, a class of organoboron compounds, have evolved from a chemical curiosity to indispensable tools in modern science. Their unique electronic properties and reversible covalent-bonding capabilities have positioned them at the nexus of synthetic chemistry, diagnostics, and therapeutics. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery and history of these remarkable molecules. We will traverse the timeline from their initial synthesis in the late 19th century to the sophisticated applications that are shaping contemporary research. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into the synthesis and utilization of substituted phenylboronic acids.

The Genesis of a Versatile Moiety: A Historical Perspective

The story of substituted phenylboronic acids is a testament to the incremental nature of scientific discovery, building upon foundational work in organometallic chemistry.

Early Pioneers: Frankland and the Dawn of Organoboron Chemistry

The journey begins not with phenylboronic acid itself, but with the synthesis of the first boronic acid. In 1860, English chemist Edward Frankland, a pioneer in the field of organometallic chemistry, reported the preparation of ethylboronic acid.[1][2][3] His two-stage process involved the reaction of diethylzinc with triethyl borate to form the highly reactive triethylborane, which was then carefully oxidized in air to yield the desired ethylboronic acid.[1][3] Frankland's work was a crucial proof of concept, demonstrating that a stable carbon-boron bond could be forged and that the resulting compound possessed unique properties.

The First Phenylboronic Acid: Michaelis and Becker's Breakthrough

Two decades later, in 1880, the first synthesis of a phenylboronic acid was reported by A. Michaelis and P. Becker.[4] Their method, while groundbreaking, was arduous by modern standards. It involved heating diphenylmercury with boron trichloride in a sealed tube at high temperatures (180-200 °C). This yielded phenylboron dichloride, which was then hydrolyzed to produce phenylboronic acid.[4] Though cumbersome and reliant on toxic mercury compounds, this seminal work introduced the world to the stable and versatile phenylboronic acid core.

A Timeline of Key Developments

The timeline below highlights the pivotal moments in the discovery and development of substituted phenylboronic acids and their applications.

| Year | Key Discovery or Development | Pioneering Scientist(s) | Significance |

| 1860 | First synthesis and isolation of a boronic acid (ethylboronic acid).[1][2][3] | Edward Frankland | Established the existence and synthetic accessibility of the boronic acid functional group. |

| 1880 | First reported synthesis of phenylboronic acid.[4] | A. Michaelis & P. Becker | Introduced the foundational aromatic boronic acid. |

| 1954 | Report on the reversible formation of cyclic esters between boronic acids and cis-diols.[5] | H. G. Kuivila | Laid the groundwork for the use of boronic acids as sensors for sugars and other diols. |

| 1979 | The Suzuki-Miyaura cross-coupling reaction is first published.[6][7] | Akira Suzuki & Norio Miyaura | Revolutionized C-C bond formation, with phenylboronic acids as key reagents. |

| 1994 | Development of the first glucose-selective fluorescent diboronic acid sensor.[8] | Seiji Shinkai et al. | Demonstrated the potential for highly specific saccharide sensing. |

| 2003 | FDA approval of Bortezomib (Velcade®), the first boronic acid-containing drug.[9][10] | Myogenics/ProScript (later Millennium Pharmaceuticals) | Validated boronic acids as a viable pharmacophore in medicine. |

| 2010 | Nobel Prize in Chemistry awarded for palladium-catalyzed cross-couplings.[7] | Akira Suzuki, Richard F. Heck, Ei-ichi Negishi | Recognized the profound impact of reactions like the Suzuki-Miyaura coupling. |

| 2017 | Development of decarboxylative borylation methods.[11] | Phil S. Baran et al. | Introduced a novel, milder route to boronic acids from abundant carboxylic acids. |

The Art of Synthesis: An Evolution of Methodologies

The synthetic routes to substituted phenylboronic acids have evolved significantly from the harsh methods of the 19th century. Modern techniques offer greater efficiency, functional group tolerance, and safety.

The Classic Approach: Grignard and Organolithium Reagents

For many years, the most common method for preparing phenylboronic acids involved the reaction of an organometallic reagent with a trialkyl borate, typically trimethyl borate or triisopropyl borate.[12][13]

-

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard and organolithium reagents are highly basic and nucleophilic; they react rapidly with protic solvents like water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the organometallic reagent.[13]

-

Low Temperatures: The reaction is highly exothermic. Low temperatures (-78 °C is common) are necessary to control the reaction rate, prevent side reactions (such as the addition of a second equivalent of the organometallic reagent to the initially formed boronate ester), and ensure high yields.

-

Acidic Workup: The intermediate boronate ester is hydrolyzed under acidic conditions to liberate the free boronic acid.

-

The Palladium-Catalyzed Era: Miyaura Borylation

A major advancement in boronic acid synthesis came with the development of palladium-catalyzed cross-coupling reactions. The Miyaura borylation, in particular, has become a widely used method for the synthesis of arylboronic esters (which can be subsequently hydrolyzed to boronic acids).[12][14] This reaction couples an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[12][14]

-

Causality of Experimental Choices:

-

Palladium Catalyst and Ligands: A Pd(0) species is the active catalyst. The choice of ligand is crucial for stabilizing the catalyst and tuning its reactivity. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step.

-

Base: A base, such as potassium acetate or potassium carbonate, is required to activate the diboron reagent and facilitate the transmetalation step.[15]

-

Solvent: Aprotic polar solvents like dioxane or DMF are commonly used to dissolve the reactants and facilitate the reaction.

-

Modern Innovations: Decarboxylative Borylation

More recently, innovative methods such as decarboxylative borylation have emerged, offering a new synthetic paradigm.[11] These reactions convert abundant and inexpensive carboxylic acids into boronic acids, often under milder conditions than traditional methods.[11] This approach avoids the need for pre-functionalized starting materials like aryl halides.

The Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis

The discovery of the Suzuki-Miyaura cross-coupling reaction in 1979 was a watershed moment for the application of phenylboronic acids.[6][7] This palladium-catalyzed reaction forges a carbon-carbon bond between a phenylboronic acid and an organic halide or triflate.[6][7] Its reliability, mild conditions, and broad functional group tolerance have made it an indispensable tool in pharmaceutical and materials science.[6]

Beyond Synthesis: Diverse Applications of Phenylboronic Acids

The unique chemical properties of the boronic acid moiety have led to its application in a wide range of fields beyond traditional organic synthesis.

Saccharide Sensing: A Sweet Interaction

Phenylboronic acids can reversibly bind to compounds containing cis-1,2- or 1,3-diols, such as saccharides, to form cyclic boronate esters.[5][16] This interaction forms the basis of a powerful sensing platform, particularly for glucose.[16] The binding event can be transduced into a measurable signal, often a change in fluorescence, allowing for the quantitative detection of glucose.[16] This technology holds immense promise for the development of continuous glucose monitoring systems for individuals with diabetes.[16]

| Sensor Type | Sensing Mechanism | Reported Binding Constant (K) for Glucose (M⁻¹) | Reference |

| Monoboronic Acid | Reversible ester formation with a single boronic acid moiety. | Low affinity, significant interference from other saccharides. | [8] |

| Diboronic Acid | "Sandwich" binding of glucose between two boronic acid groups. | 3981 (at pH 7.77) | [8] |

| Fluorescent Diboronic Acid | Binding-induced change in fluorescence (e.g., PET quenching). | 2512 (at physiological pH) | [8] |

Medicinal Chemistry: A New Paradigm in Drug Design

The approval of Bortezomib (Velcade®) in 2003 marked a turning point for boronic acids in medicine.[9][10] Bortezomib, a dipeptidyl boronic acid, is a potent and selective inhibitor of the 26S proteasome and is used in the treatment of multiple myeloma.[9][10] The boron atom in Bortezomib plays a key role in its mechanism of action, forming a stable but reversible complex with the active site threonine of the proteasome. The success of Bortezomib has spurred the development of a new generation of boron-containing drugs targeting a variety of diseases.[10]

Experimental Protocols: A Practical Guide

The following protocols are provided as a guide for the synthesis of a substituted phenylboronic acid and its subsequent use in a Suzuki-Miyaura coupling reaction. These protocols are designed to be self-validating, with clear steps and explanations of the underlying chemistry.

Synthesis of 4-Methoxyphenylboronic Acid via Grignard Reaction

This protocol describes the synthesis of 4-methoxyphenylboronic acid from 4-bromoanisole.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

4-Bromoanisole

-

Triisopropyl borate

-

Hydrochloric acid (2 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

Action: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine.

-

Causality: The apparatus must be scrupulously dry as the Grignard reagent is highly moisture-sensitive. Iodine is used to activate the surface of the magnesium.

-

Action: Add a small amount of anhydrous THF to cover the magnesium. In the dropping funnel, add a solution of 4-bromoanisole (1.0 eq) in anhydrous THF.

-

Action: Add a small portion of the 4-bromoanisole solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Once initiated, add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 30 minutes.

-

Causality: The initiation of the Grignard reaction can be sluggish. The exothermic nature of the reaction is controlled by the dropwise addition of the aryl halide.

-

-

Borylation:

-

Action: Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

Causality: The borylation reaction is highly exothermic and must be performed at low temperature to prevent the formation of byproducts.

-

Action: Add a solution of triisopropyl borate (1.1 eq) in anhydrous THF dropwise to the cold Grignard solution. Stir the mixture at -78 °C for 2 hours.

-

Causality: Triisopropyl borate is a less reactive borate ester than trimethyl borate, which can help to minimize over-addition of the Grignard reagent.

-

-

Workup and Purification:

-

Action: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of 2 M HCl.

-

Causality: The acidic workup hydrolyzes the boronate ester to the boronic acid and neutralizes any remaining Grignard reagent.

-

Action: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Action: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate).

-

Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid with 4-Iodotoluene

This protocol describes the synthesis of 4-methoxy-4'-methylbiphenyl.

Materials:

-

4-Methoxyphenylboronic acid (1.2 eq)

-

4-Iodotoluene (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

Reaction Setup:

-

Action: In a round-bottom flask, combine 4-methoxyphenylboronic acid, 4-iodotoluene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Causality: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a ligand that stabilizes the palladium catalyst. Potassium carbonate is the base required for the transmetalation step.

-

Action: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Causality: The solvent system is chosen to dissolve all reactants. Water is often necessary for the activation of the boronic acid by the base.

-

-

Reaction Execution:

-

Action: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen. Degassing the solvent is crucial to prevent catalyst deactivation.

-

Action: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Action: Once the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent such as ethyl acetate.

-

Action: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Action: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Conclusion and Future Outlook

From their initial, challenging synthesis to their current status as indispensable molecular linchpins, substituted phenylboronic acids have traveled a remarkable scientific journey. Their story is one of continuous innovation, where fundamental discoveries in organometallic chemistry have paved the way for transformative applications in synthesis, diagnostics, and medicine. The ongoing development of novel synthetic methods, such as C-H activation and decarboxylative borylation, promises to further expand the accessibility and utility of these versatile compounds. As our understanding of their interactions with biological systems deepens, we can anticipate the emergence of new generations of boronic acid-based sensors and therapeutics with even greater specificity and efficacy. The phenylboronic acid core, once a mere curiosity, is now firmly established as a cornerstone of modern chemical science, with a future that is as bright and promising as its storied past.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. toc.library.ethz.ch [toc.library.ethz.ch]

- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 6. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. doras.dcu.ie [doras.dcu.ie]

- 10. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 11. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Phenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 15. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 16. detail (The University of Manchester Library) [library.manchester.ac.uk]

An In-Depth Technical Guide to the Biological and Medicinal Applications of Boronic Acids

Abstract

Once relegated to the realm of synthetic organic chemistry, boronic acids have emerged as a uniquely versatile class of molecules in medicinal and biological sciences. Their distinct chemical properties, particularly the ability of the boron atom to form reversible covalent bonds with biological nucleophiles, have unlocked novel therapeutic and diagnostic strategies. This guide provides a comprehensive overview of the core chemical principles governing the biological activity of boronic acids and explores their successful translation into FDA-approved therapeutics and advanced biomedical applications. We will delve into their role as potent enzyme inhibitors, their application in targeted drug delivery and prodrug design, and their utility in diagnostics and chemical biology, offering researchers and drug development professionals a thorough grounding in this rapidly evolving field.

The Boron Advantage: Unique Chemistry for Biological Targeting

The utility of boronic acids in a biological setting stems from the unique electronic nature of the boron atom. A boronic acid (RB(OH)₂) features a boron atom with a vacant p-orbital, rendering it an electrophilic Lewis acid.[1][2] In aqueous environments, it exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state upon accepting a hydroxide ion.[2] This geometric flexibility is the cornerstone of its biological activity.

Two key interactions define the medicinal applications of boronic acids:

-

Reversible Covalent Bonding with Diols: Boronic acids readily and reversibly react with molecules containing 1,2- or 1,3-diols, such as saccharides, to form stable cyclic boronate esters.[3][4][5][6] This interaction is fundamental to their use in glucose sensing and for targeting glycoproteins that are often overexpressed on the surface of cancer cells, such as sialic acid.[1][7][8][9]

-

Interaction with Serine Residues: The electrophilic boron atom can be attacked by nucleophilic serine residues found in the active sites of many enzymes, particularly serine proteases.[10] This forms a stable, tetrahedral boronate complex that mimics the transition state of peptide bond hydrolysis, leading to potent and often reversible enzyme inhibition.[11][12]

This ability to form stable yet reversible covalent bonds provides a distinct advantage over traditional non-covalent inhibitors, often resulting in higher potency and prolonged target engagement.[13]

Therapeutic Applications: From Concept to Clinic

The conceptual promise of boronic acids has been realized with the development and approval of several transformative drugs.[14][15]

2.1. Anticancer Therapy: Proteasome Inhibition

The ubiquitin-proteasome system is a critical pathway for protein degradation in cells, and its inhibition is a validated strategy in cancer therapy, particularly for multiple myeloma.

Mechanism of Action: Boronic acid-based drugs like bortezomib and ixazomib act as potent, reversible inhibitors of the 26S proteasome.[13][16][17] The boronic acid moiety forms a covalent complex with the N-terminal threonine hydroxyl group within the chymotrypsin-like active site of the proteasome.[3] This inhibition disrupts the degradation of pro-apoptotic factors, leading to cell cycle arrest and apoptosis in cancer cells.[3][7]

FDA-Approved Proteasome Inhibitors:

| Drug Name | Brand Name | Target | Primary Indication | FDA Approval Year |

| Bortezomib | Velcade® | 26S Proteasome | Multiple Myeloma, Mantle Cell Lymphoma | 2003 |

| Ixazomib | Ninlaro® | 26S Proteasome | Multiple Myeloma | 2015 |

Beyond proteasomes, boronic acids are being explored as inhibitors for other cancer-relevant enzymes like histone deacetylases (HDACs) and fibroblast activation protein-alpha (FAP).[3][16][20]

2.2. Combating Antibiotic Resistance: β-Lactamase Inhibition

Bacterial resistance to β-lactam antibiotics, often mediated by β-lactamase enzymes that hydrolyze the antibiotic's active ring, is a major global health crisis.[3]

Mechanism of Action: Boronic acids can act as "boronic acid transition-state inhibitors" (BATSIs).[3][11] Their structure mimics the high-energy tetrahedral intermediate formed during β-lactam hydrolysis.[11] The boron atom is attacked by the catalytic serine residue in the β-lactamase active site, forming a reversible covalent adduct that inactivates the enzyme and protects the co-administered antibiotic from degradation.[3][21][22]

Key Approved Drug:

-

Vaborbactam: Approved by the FDA in 2017, this cyclic boronic acid is a potent β-lactamase inhibitor.[3] It is used in combination with the carbapenem antibiotic meropenem to treat complex infections caused by Gram-negative bacteria that produce certain serine β-lactamases.[3][15]

Advanced Therapeutic Strategies & Drug Delivery

The unique reactivity of the boronic acid moiety enables sophisticated drug delivery and prodrug strategies designed to enhance therapeutic efficacy and minimize off-target toxicity.

3.1. Environment-Responsive Prodrugs

The tumor microenvironment is often characterized by elevated levels of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[23] This feature can be exploited for targeted drug release.

ROS-Responsive Activation: A boronic acid or ester can be used as a temporary masking group on an anticancer drug.[23] The carbon-boron bond is susceptible to oxidation by the high levels of ROS present in tumors.[23][24] This oxidative cleavage selectively unmasks and releases the active drug in the vicinity of the tumor, while the drug remains inactive in healthy tissues with normal ROS levels, thereby reducing systemic toxicity.[17][23]

3.2. Targeted Drug Delivery

The affinity of boronic acids for diols can be harnessed to target nanoparticles and other drug carriers to cancer cells. Cancer cell surfaces are often covered in a dense layer of polysaccharides known as the glycocalyx, which is rich in sialic acid residues—a type of diol.[3][7][8] By functionalizing a drug-loaded nanoparticle with phenylboronic acid (PBA) moieties, the nanoparticle can selectively bind to the cancer cell surface, enhancing cellular uptake and targeted drug delivery.[8][9][25]

Diagnostics and Chemical Biology

Beyond therapeutics, boronic acids are powerful tools for diagnostics and fundamental biological research.

4.1. Biosensors for Biomarker Detection

The specific and reversible binding of boronic acids to diols makes them ideal recognition elements in biosensors.[5][26][27]

-

Glucose Monitoring: Boronic acid-based fluorescent sensors are widely used for continuous glucose monitoring in diabetes management.[3][6][28] When the boronic acid binds to glucose, it causes a detectable change in fluorescence, allowing for real-time measurement of blood sugar levels.[6]

-

Glycoprotein Detection: This same principle can be applied to detect disease biomarkers, such as cancer-associated glycoproteins.[4][5] Sensors can be designed where boronic acid-functionalized surfaces or nanoparticles capture specific glycoproteins for electrochemical or optical detection.[4][26]

4.2. Bioconjugation

In chemical biology, boronic acids serve as versatile building blocks for constructing complex bioconjugates.[29][30] Their ability to form reversible bonds allows for the creation of stimuli-responsive systems.[30][31] Furthermore, specific boronic acid derivatives can be used for sequential and site-selective chemical reactions, enabling the precise labeling and conjugation of proteins and peptides for research, imaging, and therapeutic applications.[32][33]

Experimental Protocol: In Vitro Serine Protease Inhibition Assay

This protocol provides a generalized workflow for assessing the inhibitory potential of a novel boronic acid compound against a model serine protease, such as trypsin.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a boronic acid compound.

Materials:

-

Test Boronic Acid Compound

-

Serine Protease (e.g., Trypsin)

-

Chromogenic or Fluorogenic Substrate specific to the protease

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader

Methodology:

-

Compound Preparation: Prepare a stock solution of the boronic acid compound in DMSO. Create a serial dilution series (e.g., 10 concentrations) in the assay buffer.

-

Enzyme Preparation: Dilute the serine protease to a working concentration in the assay buffer. The final concentration should yield a linear reaction rate over the desired time course.

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the assay buffer.

-

Add 25 µL of each concentration of the serially diluted boronic acid compound (or buffer for control wells).

-

Add 25 µL of the diluted enzyme solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Add 25 µL of the chromogenic/fluorogenic substrate to all wells to start the enzymatic reaction.

-

Data Acquisition: Immediately place the microplate in a plate reader. Measure the absorbance or fluorescence at regular intervals (e.g., every 60 seconds) for 15-30 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the signal vs. time plot.

-

Normalize the velocities to the uninhibited control (0% inhibition).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Future Outlook

The journey of boronic acids from synthetic reagents to clinical game-changers has been remarkable. The initial stigma associated with boron toxicity has been largely demystified, paving the way for extensive research.[3][34] The success of bortezomib, ixazomib, and vaborbactam has firmly established boronic acids as a privileged scaffold in medicinal chemistry.[3][16]

Future research is poised to expand into new frontiers. The development of more sophisticated ROS-responsive prodrugs, the targeting of novel enzyme classes, and the design of boronic acid-based PROTACs (PROteolysis TArgeting Chimeras) are all active areas of investigation. In diagnostics, the push towards more sensitive and multiplexed biosensors will continue to leverage the unique diol-binding properties of boron. As our understanding of the nuanced interactions between boronic acids and biological systems deepens, this versatile chemical entity will undoubtedly continue to fuel innovation in the development of next-generation therapeutics and diagnostics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. electrochemsci.org [electrochemsci.org]

- 5. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. thno.org [thno.org]

- 8. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]

- 11. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

- 12. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 16. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. pnas.org [pnas.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels | MDPI [mdpi.com]

- 27. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 28. nbinno.com [nbinno.com]

- 29. [PDF] Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. | Semantic Scholar [semanticscholar.org]

- 30. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 31. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 32. par.nsf.gov [par.nsf.gov]

- 33. Boron enabled bioconjugation chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Role of 3-(N-Ethylaminocarbonyl)phenylboronic Acid in Modern Organic Synthesis: A Technical Guide

Foreword: Unveiling a Key Architectural Element in Synthetic Chemistry

In the landscape of contemporary organic synthesis, the strategic functionalization of aromatic systems remains a cornerstone of molecular design, particularly within the pharmaceutical and materials science sectors. Among the vast arsenal of reagents available to the modern chemist, substituted phenylboronic acids have emerged as exceptionally versatile and powerful tools. This guide focuses on a specific, yet highly significant, member of this class: 3-(N-Ethylaminocarbonyl)phenylboronic acid.

This technical guide moves beyond a mere recitation of facts to provide a deeper understanding of the practical applications and underlying principles governing the use of this reagent. We will explore its pivotal role in the construction of complex molecular architectures through cornerstone reactions such as the Suzuki-Miyaura and Chan-Lam couplings. By dissecting detailed experimental protocols and elucidating the mechanistic nuances influenced by the N-ethylaminocarbonyl substituent, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively harness the synthetic potential of this compound.

Core Characteristics of this compound

This compound is a white to off-white solid at room temperature. Its molecular structure, featuring a boronic acid group and an N-ethylamide substituent at the meta position of the phenyl ring, imparts a unique combination of reactivity and physicochemical properties.

| Property | Value | Reference |

| CAS Number | 850567-21-4 | [1] |

| Molecular Formula | C₉H₁₂BNO₃ | [1] |

| Molecular Weight | 193.01 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. |

The boronic acid moiety serves as the primary reactive site for cross-coupling reactions, acting as a source of the 3-(N-ethylaminocarbonyl)phenyl group. The amide functionality, on the other hand, can influence the electronic properties of the phenyl ring and provide a site for hydrogen bonding, which can be significant in biological contexts.

Synthesis of this compound

The most direct and common synthetic route to this compound involves the acylation of 3-aminophenylboronic acid. This method is efficient and allows for the introduction of the N-ethylcarbamoyl group in a single step.

Experimental Protocol: Synthesis from 3-Aminophenylboronic Acid

This protocol is adapted from established procedures for the acylation of aminophenylboronic acids.[2]

Materials:

-

3-Aminophenylboronic acid (1.0 equiv.)[3]

-

Ethyl isocyanate (1.1 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Pyridine (catalytic amount)

-

Diethyl ether

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-aminophenylboronic acid.

-

Dissolve the boronic acid in anhydrous THF.

-

Add a catalytic amount of anhydrous pyridine to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add ethyl isocyanate to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford this compound as a white solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Boronic acids are susceptible to dehydration to form boroxines, and isocyanates are reactive towards water. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent side reactions and ensure high yields.

-

Pyridine Catalyst: Pyridine acts as a nucleophilic catalyst, activating the isocyanate towards nucleophilic attack by the amine.

-

Workup: The aqueous workup with sodium bicarbonate is to quench any unreacted isocyanate and to remove any acidic or basic impurities.

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura reaction is a Nobel Prize-winning palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[2] It is one of the most powerful and widely used methods for the construction of biaryl and substituted aromatic systems. This compound serves as an excellent coupling partner in these reactions, enabling the introduction of the 3-(N-ethylcarbamoyl)phenyl moiety into a wide range of molecular scaffolds.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

}

The N-ethylaminocarbonyl group at the meta position is an electron-withdrawing group through resonance, which can influence the reactivity of the boronic acid. Generally, electron-withdrawing groups can decrease the nucleophilicity of the arylboronic acid, potentially slowing down the transmetalation step. However, this effect is often counterbalanced by the choice of appropriate reaction conditions, such as the palladium catalyst, ligand, and base.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol provides a representative procedure for the coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equiv.)

-

4-Bromoanisole (1.0 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)

-

Potassium carbonate (K₂CO₃) (2.0 equiv.)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine this compound, 4-bromoanisole, and potassium carbonate.

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.